molecular formula C20H18FN3O2 B6125441 N-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]-1-(furan-2-yl)methanamine

N-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]-1-(furan-2-yl)methanamine

Cat. No.: B6125441
M. Wt: 351.4 g/mol
InChI Key: QDZJNZNQDZZWCH-UHFFFAOYSA-N
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Description

N-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]-1-(furan-2-yl)methanamine is a complex organic compound that features a pyrazole ring substituted with fluorophenyl and methylfuran groups

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]-1-(furan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-14-7-8-19(26-14)20-15(11-22-12-18-6-3-9-25-18)13-24(23-20)17-5-2-4-16(21)10-17/h2-10,13,22H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZJNZNQDZZWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2CNCC3=CC=CO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]-1-(furan-2-yl)methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and methylfuran substituents. Common reagents used in these steps include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring and subsequent substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]-1-(furan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl substituents.

Scientific Research Applications

N-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]-1-(furan-2-yl)methanamine has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: The compound’s unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties, which are being explored in preclinical studies.

    Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which N-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]-1-(furan-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]-1-(furan-2-yl)methanamine include other pyrazole derivatives with various substituents. Examples include:

Uniqueness

What sets this compound apart is its specific combination of fluorophenyl and methylfuran substituents on the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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